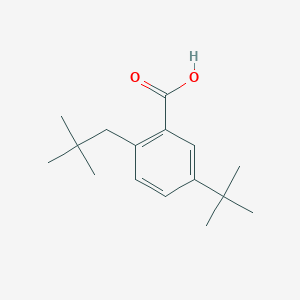

5-Tert-butyl-2-neopentylbenzoic acid

Description

5-Tert-butyl-2-neopentylbenzoic acid is a substituted benzoic acid derivative characterized by two bulky alkyl groups: a tert-butyl group at the 5-position and a neopentyl (2,2-dimethylpropyl) group at the 2-position of the aromatic ring. Its molecular formula is C₁₆H₂₂O₂ (calculated molecular weight: 250.35 g/mol), with the carboxylic acid functional group contributing to its polar nature. The tert-butyl and neopentyl substituents introduce significant steric hindrance, which influences its physical properties (e.g., solubility, melting point) and reactivity.

Propriétés

Formule moléculaire |

C16H24O2 |

|---|---|

Poids moléculaire |

248.36g/mol |

Nom IUPAC |

5-tert-butyl-2-(2,2-dimethylpropyl)benzoic acid |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)10-11-7-8-12(16(4,5)6)9-13(11)14(17)18/h7-9H,10H2,1-6H3,(H,17,18) |

Clé InChI |

ZILNRNCOCJFWOL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |

SMILES canonique |

CC(C)(C)CC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-tert-butyl-2-neopentylbenzoic acid with analogous tert-butyl-containing compounds, leveraging data from structural analogs in the provided evidence and extrapolated trends:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituents | Key Properties |

|---|---|---|---|---|---|

| 5-Tert-butyl-2-neopentylbenzoic acid | C₁₆H₂₂O₂ | 250.35 | Carboxylic acid | tert-butyl (C5), neopentyl (C2) | Low water solubility; high steric hindrance; acidic (pKa ~4-5) |

| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | Ester | tert-butyl (C4) | Insoluble in water; density 0.99 g/cm³; used as a reagent in organic synthesis |

| N-Methyl-tert-butylamine | C₅H₁₃N | 87.16 | Amine | tert-butyl, methyl | bp 67–69°C; density 0.727 g/cm³; basic (pKa ~10) |

Key Comparative Insights:

Functional Group Influence :

- The carboxylic acid group in 5-tert-butyl-2-neopentylbenzoic acid confers acidity (pKa ~4-5), making it more reactive in hydrogen-bonding and salt-forming reactions compared to Methyl 4-tert-butylbenzoate (ester) or N-Methyl-tert-butylamine (amine) .

- Methyl 4-tert-butylbenzoate’s ester group renders it hydrophobic and inert under neutral conditions, typical for ester derivatives used as intermediates in synthesis .

This property is advantageous in prodrug design . Methyl 4-tert-butylbenzoate’s single tert-butyl substituent results in moderate steric hindrance, while N-Methyl-tert-butylamine’s compact structure allows higher volatility (bp 67–69°C) .

Solubility and Applications: 5-Tert-butyl-2-neopentylbenzoic acid’s low water solubility (common for bulky benzoic acids) contrasts with N-Methyl-tert-butylamine’s slight water solubility due to amine basicity. Methyl 4-tert-butylbenzoate’s nonpolar nature (density 0.99 g/cm³) suits it for lipid-based formulations, whereas the target compound’s polarity may favor use in polar aprotic solvents for polymer synthesis .

Research Findings and Trends

- Thermal Stability : Tert-butyl groups enhance thermal resistance, as seen in Methyl 4-tert-butylbenzoate’s stability under reflux conditions. The target compound’s neopentyl group likely further improves thermal degradation thresholds .

- Pharmaceutical Relevance : Bulky substituents like neopentyl can shield the carboxylic acid moiety from metabolism, prolonging drug half-life—a trend observed in NSAID derivatives .

- Synthetic Challenges : Steric hindrance in 5-tert-butyl-2-neopentylbenzoic acid may complicate electrophilic substitution reactions, requiring harsh conditions or catalysts, as observed in similar tert-butyl-substituted aromatics .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.